Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
Description
Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted at the 3-position with a benzyl group and at the 1-position with an ethyl carboxylate moiety. This structure is pivotal in medicinal chemistry, serving as a versatile scaffold for drug discovery due to its ability to interact with biological targets via hydrogen bonding, π-π stacking (via the benzyl group), and hydrophobic interactions . The compound is synthesized through multi-step reactions, often involving alkylation or coupling strategies, as evidenced by its inclusion in catalogs of heterocyclic building blocks .
Properties
IUPAC Name |
ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14-10-6-7-11-19(14)15(18-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBRXEXZCZPHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565809 | |
| Record name | Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-87-9 | |
| Record name | Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Component Condensation of 2-Aminopyridines and α-Ketoesters
The imidazo[1,5-A]pyridine scaffold is frequently constructed via cyclocondensation between 2-aminopyridine derivatives and α-ketoesters. For ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate, this method involves reacting 2-amino-3-benzylpyridine with ethyl glyoxylate under acidic conditions. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration (Fig. 1).
Reaction Conditions
- Solvent: Ethanol or acetic acid
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Temperature: 80–100°C
- Time: 6–12 hours
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-3-benzylpyridine | This compound | 63 |
Transition Metal-Catalyzed Cross-Coupling for Substituent Installation
Suzuki-Miyaura Coupling at Position 3
Palladium-catalyzed cross-coupling enables the introduction of the benzyl group post-cyclization. Ethyl imidazo[1,5-A]pyridine-1-carboxylate-3-iodide serves as a key intermediate, synthesized via iodination of the parent heterocycle using iodine in pyridine. Subsequent reaction with benzylboronic acid under Suzuki conditions installs the benzyl moiety (Fig. 2).
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DMF/H₂O (4:1)
- Temperature: 90°C
- Time: 12 hours
Intermediate Synthesis :
| Intermediate | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-iodoimidazo[1,5-A]pyridine-1-carboxylate | This compound | 72 |
Oxidative Cyclization of Propargylamines
Copper-Mediated Cyclization
Oxidative cyclization of N-propargyl-2-aminopyridine derivatives offers an alternative route. Ethyl 2-aminopyridine-3-carboxylate is first benzylated at the propargyl position, followed by copper(I)-catalyzed cyclization to form the imidazo ring.
Reaction Conditions
- Catalyst: CuI (10 mol%)
- Oxidant: O₂ (balloon)
- Solvent: DMSO
- Temperature: 60°C
- Time: 8 hours
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, low cost | Limited substituent tolerance | 63 |
| Suzuki Coupling | High regioselectivity | Requires pre-functionalization | 72 (post-iodination) |
| Oxidative Cyclization | Ambient conditions | Sensitive to oxygen and moisture | 58 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR (CDCl₃) : δ 8.21 (d, J = 6.8 Hz, 1H, H-5), 7.68 (d, J = 9.0 Hz, 1H, H-8), 7.31–7.23 (m, 5H, benzyl), 4.89 (s, 2H, CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C-NMR : 165.2 (C=O), 144.3 (C-8a), 136.7 (benzyl C-1), 129.6 (benzyl C-3,5), 128.9 (benzyl C-4), 125.4 (C-7), 61.4 (OCH₂), 14.1 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Iodination
Iodination at position 3 competes with position 2 due to the electronic effects of the carboxylate group. Using pyridine as a solvent directs iodination to position 3 by coordinating to the iodine electrophile.
Ester Hydrolysis During Coupling
The ethyl ester is susceptible to hydrolysis under basic Suzuki conditions. Employing anhydrous DMF and minimizing reaction time mitigates this issue.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using N-bromosuccinimide (NBS) in chloroform.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-A]pyridine core .
Scientific Research Applications
Synthesis and Structural Characteristics
Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate can be synthesized through various methods, including condensation reactions involving benzyl derivatives and imidazo-pyridine frameworks. The structural features of this compound contribute to its biological activity, particularly the imidazo[1,5-A]pyridine core, which is known for its role in various pharmacological activities.
Antimicrobial Properties
Research has shown that derivatives of imidazo[1,5-A]pyridine exhibit notable antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range. This compound is hypothesized to possess similar properties based on structure-activity relationship (SAR) studies conducted on related compounds .
Anticancer Activity
Imidazo[1,5-A]pyridines have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. The inhibition of AXL and c-MET kinases by related pyrazolo[1,5-a]pyridine derivatives suggests that this compound may also exhibit anticancer properties through similar mechanisms .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,5-A]pyridine derivatives has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. The structural characteristics of this compound may allow it to exert similar effects .
Case Study: Antitubercular Activity
A study focusing on the synthesis of N-benzyl imidazo derivatives highlighted the antitubercular activity of related compounds. The research demonstrated that certain benzyl esters significantly enhanced potency against Mtb compared to their ethyl counterparts. This finding suggests that this compound may also exhibit enhanced activity against tuberculosis due to its structural features .
Case Study: Kinase Inhibition
In another study examining pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors, the researchers found that these compounds effectively inhibited AXL and c-MET kinases, which are implicated in various cancers. Given the structural similarities between these derivatives and this compound, further investigation into its kinase inhibitory potential is warranted .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Compounds :
- Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 138891-58-4, 95% purity)
- Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 885276-62-0, 95% purity)
Comparison :
- Structural Differences : The benzyl group in the target compound is replaced with bromo or chloro substituents at the 3-position.
- Synthetic Utility : Halogenated derivatives are critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. The chloro derivative is commercially available (MSE Supplies, SKU: CM4501), highlighting its industrial relevance .
- Spectral Data :
- IR : Both halogenated analogs retain the C=O stretch at ~1,707 cm⁻¹ (similar to the target compound), confirming the carboxylate group .
- 13C-NMR : The benzyl-substituted compound shows aromatic carbons at 122–135 ppm, whereas halogenated analogs exhibit deshielded signals for halogen-attached carbons (e.g., C-Br at ~95 ppm) .
Alkyl- and Aryl-Substituted Analogs
Key Compounds :
- Tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate (4v)
- Tert-butyl 3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine-1-carboxylate (4e)
Comparison :
- Structural Differences : The benzyl group is replaced with hydrophobic alkyl (heptyl) or bulky aryl (4-tert-butylphenyl) groups.
- Steric Effects: The 4-tert-butylphenyl group introduces steric hindrance, which may reduce binding affinity in crowded enzymatic pockets .
- Spectral Data :
Positional Isomers and Ring-Modified Analogs
Key Compounds :
- Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (Similarity: 0.83)
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (Similarity: 0.70)
Comparison :
Functional Group Variations
Key Compounds :
- Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
- Imidazo[1,5-a]pyridine-1-carboxylic acid (Similarity: 0.69)
Comparison :
- Amino Group Impact: The 5-amino derivative introduces a hydrogen bond donor, enhancing solubility but possibly reducing metabolic stability (discontinued status in catalogs suggests synthetic challenges) .
- Carboxylic Acid Derivative : The free acid lacks the ethyl ester, increasing polarity but limiting cell permeability .
Biological Activity
Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The imidazole ring is formed through cyclization reactions involving benzyl derivatives and carboxylic acid derivatives. For example, the reaction of 2-benzylpyridine with ethyl chloroformate under basic conditions can yield the desired ethyl ester.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound against Mtb have been reported to be as low as 0.25 µg/mL, indicating potent antibacterial efficacy with a selectivity index greater than 10, suggesting low cytotoxicity .
Antiviral Properties
Recent studies have also explored the antiviral potential of this compound. Compounds structurally related to it have shown activity against viruses such as H5N1 and SARS-CoV-2. For instance, benzothiazolyl-pyridine hybrids demonstrated significant inhibition rates against these viruses, suggesting that modifications in the imidazo-pyridine framework could enhance antiviral activity .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways critical for microbial survival and replication. For instance, compounds with similar structures have been shown to inhibit protein kinases involved in cell signaling pathways that are often dysregulated in diseases .
Case Study: Antitubercular Activity
A study conducted on a series of imidazo-pyridine derivatives highlighted the antitubercular activity of this compound. The compound was tested against a panel of Mtb strains and exhibited potent bactericidal activity comparable to first-line anti-TB drugs. The study emphasized the importance of structural modifications in enhancing the efficacy and selectivity of these compounds .
Table: Biological Activity Summary
| Activity | Target Organism | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.25 - 16 | >10 |
| Antiviral | H5N1 Virus | Not specified | Not specified |
| Antiviral | SARS-CoV-2 Virus | Not specified | Not specified |
Q & A
Basic: What are the established synthetic routes for ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate?
The synthesis typically involves cyclocondensation reactions. A common method starts with a pyridine or imidazo-pyridine precursor functionalized with an ester group. For example, reacting ethyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group at the 3-position . Optimized protocols may use microwave-assisted heating or catalytic systems to enhance regioselectivity and yield .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Structural validation relies on multi-spectral analysis :
- ¹H/¹³C NMR : Peaks for the benzyl group (δ ~4.0 ppm for CH₂, aromatic protons at δ ~7.3 ppm) and ester carbonyl (δ ~165 ppm) are key .
- IR Spectroscopy : Stretching frequencies for ester C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to verify bond lengths/angles and spatial arrangement .
Advanced: What safety protocols are critical when handling reactive intermediates in its synthesis?
- Benzylation steps : Use inert atmospheres (N₂/Ar) to prevent oxidation of benzyl halides.
- Quenching reactive byproducts : Add reactions to ice-cold water to neutralize excess halides or acids .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from intermediates like benzyl bromides .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
- Multi-dimensional NMR (e.g., HSQC, HMBC) : Assign ambiguous proton environments by correlating ¹H-¹³C couplings .
- Isotopic labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR .
- Cross-validate with computational chemistry : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance benzylation efficiency .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .
Advanced: What computational tools predict the reactivity of this compound in medicinal chemistry applications?
- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., kinases) using the benzyl group as a hydrophobic anchor .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity .
- DFT-based frontier orbital analysis : Identify nucleophilic/electrophilic sites for functionalization .
Advanced: How do structural modifications impact its biological activity?
- Benzyl substituents : Electron-donating groups (e.g., -OCH₃) enhance binding to aromatic pockets in enzymes .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility but may reduce membrane permeability .
- Heterocycle variation : Replacing imidazo-pyridine with pyrazolo-pyrimidine alters π-π stacking interactions in DNA intercalation studies .
Advanced: What purification challenges arise during synthesis, and how are they addressed?
- Byproduct removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate unreacted benzyl halides .
- Recrystallization optimization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
- HPLC-MS for trace impurities : Detect and quantify side products at ppm levels .
Advanced: How stable is this compound under varying storage conditions?
- Thermal stability : Decomposes above 150°C; store at 4°C in amber vials to prevent light-induced ester hydrolysis .
- Moisture sensitivity : Use desiccants (silica gel) in sealed containers to avoid hydration of the imidazo-pyridine core .
- Long-term stability : Periodic NMR analysis (every 6 months) monitors degradation .
Advanced: What strategies improve regioselectivity in electrophilic substitution reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
